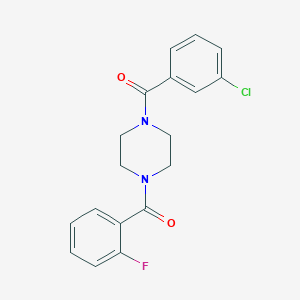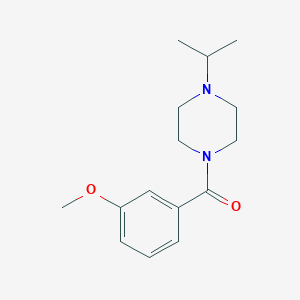![molecular formula C16H19NO3S B249122 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol](/img/structure/B249122.png)
2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol, also known as DMAMCL, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a phenol derivative that has been synthesized using various methods and has shown promising results in numerous studies.
作用機序
The mechanism of action of 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins, leading to cell death. It has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which plays a role in cell signaling and proliferation.
Biochemical and Physiological Effects:
2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol has been shown to have various biochemical and physiological effects, including anti-tumor activity, anti-inflammatory activity, and anti-oxidant activity. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of cancer cells. In addition, 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol has been shown to have neuroprotective effects and can protect against oxidative stress-induced cell death.
実験室実験の利点と制限
One of the main advantages of 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol is its unique chemical structure, which makes it a useful scaffold for the development of new drugs and materials. It also has promising anti-tumor activity and has been shown to inhibit the activity of certain enzymes and proteins. However, one of the limitations of 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are numerous future directions for the study of 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol, including further investigation of its mechanism of action, development of new drugs and materials based on its chemical structure, and exploration of its potential applications in various fields. One potential future direction is the development of 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol-based photodynamic therapy for cancer treatment. Another potential future direction is the use of 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol as a building block for the synthesis of new materials with potential applications in electronics and optoelectronics.
In conclusion, 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol is a chemical compound that has shown promising results in numerous scientific studies. It has potential applications in various fields, including cancer research, drug discovery, and material science. Further research is needed to fully understand its mechanism of action and explore its potential applications.
合成法
2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol can be synthesized using various methods, including the reaction of 2,6-dimethoxyphenol with 3-(methylthio)aniline in the presence of a base and a coupling agent. Another method involves the reaction of 2,6-dimethoxyphenol with 3-chloroaniline in the presence of a base and a palladium catalyst. The resulting product is then treated with sodium methoxide and methyl iodide to obtain 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol.
科学的研究の応用
2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol has shown promising results as an anti-tumor agent by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. In drug discovery, 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol has been used as a scaffold for the development of new drugs due to its unique chemical structure. In material science, 2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol has been used as a building block for the synthesis of new materials with potential applications in electronics and optoelectronics.
特性
製品名 |
2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol |
|---|---|
分子式 |
C16H19NO3S |
分子量 |
305.4 g/mol |
IUPAC名 |
2,6-dimethoxy-4-[(3-methylsulfanylanilino)methyl]phenol |
InChI |
InChI=1S/C16H19NO3S/c1-19-14-7-11(8-15(20-2)16(14)18)10-17-12-5-4-6-13(9-12)21-3/h4-9,17-18H,10H2,1-3H3 |
InChIキー |
GTLPTWZRVXPARA-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)CNC2=CC(=CC=C2)SC |
正規SMILES |
COC1=CC(=CC(=C1O)OC)CNC2=CC(=CC=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(4-fluorobenzoyl)piperidine](/img/structure/B249041.png)
![N-methyl-2-(2-naphthyloxy)-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B249043.png)
![3-{[4-(4-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249045.png)


![1-[1-(4-Methoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B249050.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B249052.png)
![2-{4-[1-(Butan-2-yl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B249054.png)
![1-[1-(2-Methoxybenzyl)-4-piperidinyl]-4-methylpiperazine](/img/structure/B249055.png)

![3-Methyl-1-[4-(4-phenylpiperazin-1-yl)piperidin-1-yl]butan-1-one](/img/structure/B249063.png)
![1-[1-(2-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B249064.png)
